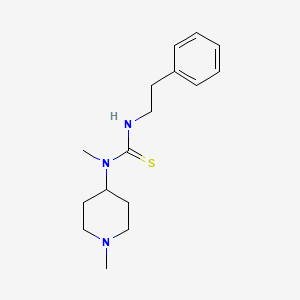![molecular formula C21H30N4O B5515992 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine, commonly known as EIP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. EIP is a member of the piperazine class of compounds, which have been shown to modulate the activity of neurotransmitters in the brain. The purpose of
作用機序
The exact mechanism of action of EIP is not fully understood, but it is thought to work by modulating the activity of several neurotransmitters in the brain. EIP has been shown to bind to several receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the norepinephrine α2 receptor. By modulating the activity of these receptors, EIP may be able to regulate the release of neurotransmitters and improve the functioning of the brain.
Biochemical and Physiological Effects:
EIP has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in mood regulation. EIP has also been shown to increase the number of dopamine receptors in the brain, which may improve the functioning of the dopamine system.
実験室実験の利点と制限
One advantage of using EIP in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of neurotransmitters in the brain and for developing potential therapies for neurological disorders. However, one limitation of using EIP in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters in the brain.
将来の方向性
There are several potential future directions for research involving EIP. One area of interest is the development of new therapies for depression and anxiety. EIP has been shown to have potential therapeutic applications for these disorders, and further research may be able to identify more effective treatment options. Another potential area of interest is the development of new drugs that target specific neurotransmitter systems in the brain. EIP has been shown to modulate the activity of several neurotransmitters, and further research may be able to identify more specific compounds that target these systems. Finally, there is potential for the development of new diagnostic tools for neurological disorders. EIP has been shown to modulate the activity of several neurotransmitters that are involved in mood regulation, and further research may be able to identify biomarkers that can be used to diagnose these disorders.
合成法
EIP can be synthesized using a variety of methods, but the most common approach involves the condensation of 1-ethyl-3-isobutyl-5-nitro-1H-pyrazole with 4-(4-methylphenyl)piperazine in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with a carbonylating agent to yield EIP.
科学的研究の応用
EIP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. EIP has been shown to have potential therapeutic applications for a variety of neurological disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-5-25-20(15-18(22-25)14-16(2)3)21(26)24-12-10-23(11-13-24)19-8-6-17(4)7-9-19/h6-9,15-16H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWGVMYTATXUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![3-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)sulfonyl]-N-phenylbenzamide hydrochloride](/img/structure/B5515953.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)